

# Pharmacokinetics and pharmacodynamics of Taltzv

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Taltz (Ixekizumab)

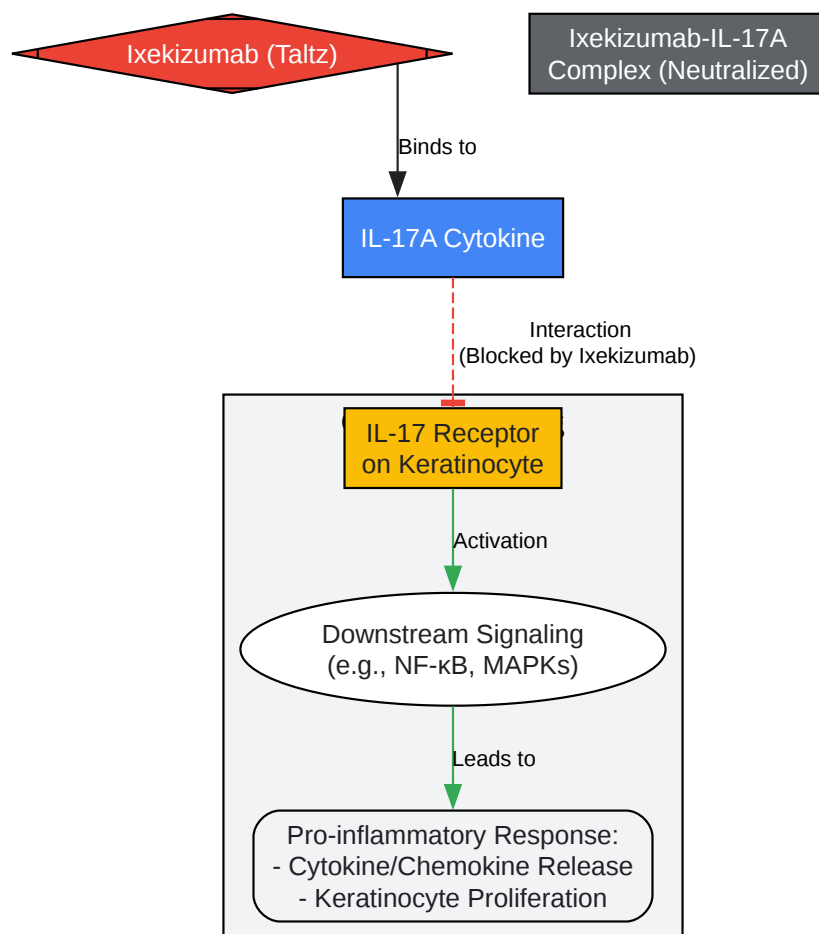
## Introduction

Taltz, with the generic name ixekizumab, is a humanized immunoglobulin G subclass 4 (IgG4) monoclonal antibody.[1][2] It is a targeted biologic therapy approved for the treatment of several autoimmune conditions, including moderate-to-severe plaque psoriasis, active psoriatic arthritis, ankylosing spondylitis, and non-radiographic axial spondyloarthritis.[3][4][5] Developed by Eli Lilly and Company, ixekizumab functions by selectively targeting and neutralizing the pro-inflammatory cytokine Interleukin-17A (IL-17A), a key driver in the pathogenesis of these inflammatory diseases.[4][5][6] This guide provides a detailed overview of the pharmacodynamic and pharmacokinetic properties of ixekizumab, its clinical efficacy, and the methodologies of the pivotal trials that established its therapeutic profile.

## Pharmacodynamics: Mechanism of Action

Ixekizumab exerts its therapeutic effect by selectively binding to the IL-17A cytokine with high affinity and specificity.[4][7][8] IL-17A is a naturally occurring cytokine that plays a central role in the body's normal inflammatory and immune responses.[2][7] In autoimmune diseases like psoriasis, IL-17A is overproduced and stimulates the proliferation and activation of keratinocytes, leading to the characteristic plaque formation.[5] By binding to IL-17A, ixekizumab acts as an antagonist, preventing the cytokine from interacting with its receptor (the IL-17 receptor).[1][4][7] This inhibition blocks the downstream inflammatory signaling cascade,

leading to a reduction in the release of pro-inflammatory cytokines and chemokines, thereby modulating the inflammatory response and improving clinical signs and symptoms.[1][6]



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**Caption:** Ixekizumab neutralizes IL-17A, preventing its binding to the IL-17 receptor.

## Pharmacokinetics: ADME Profile

The pharmacokinetic (PK) properties of ixekizumab have been characterized in adult patients with plaque psoriasis, demonstrating dose-proportional pharmacokinetics over a subcutaneous administration range of 5 mg to 160 mg.[2][7] The PK properties are consistent across its approved indications.[7]

**Absorption:** Following a single 160 mg subcutaneous dose in psoriasis patients, ixekizumab reaches a peak mean serum concentration (C<sub>max</sub>) of 15 ± 6 mcg/mL in approximately 4 days (T<sub>max</sub>).[2] The bioavailability after subcutaneous injection ranges from 60% to 81%.[1][2][5]

Studies have shown that administration into the thigh results in a higher bioavailability compared to other sites like the arm or abdomen.<sup>[1][2][5]</sup> Following the recommended induction regimen, steady-state concentrations are typically achieved by Week 8.<sup>[1][2]</sup>

Distribution: The volume of distribution at steady-state is 7.11 liters.<sup>[1][2][5]</sup> Both clearance and volume of distribution of ixekizumab increase with rising body weight.<sup>[1][5]</sup>

Metabolism: As a humanized monoclonal antibody, ixekizumab is expected to be degraded into small peptides and amino acids through proteolytic pathways, similar to the catabolism of endogenous IgG.<sup>[1][5]</sup> Its specific metabolic pathway has not been formally characterized.<sup>[1]</sup>

Excretion: Ixekizumab is characterized by slow clearance, with a mean systemic clearance of 0.39 liters/day.<sup>[1][5]</sup> The elimination half-life is approximately 13 days.<sup>[1][5][9]</sup>

Pharmacokinetic Parameter	Value	Citation(s)
Bioavailability	60% - 81%	<sup>[1][2][5]</sup>
Time to Peak Concentration (Tmax)	~4 days	<sup>[1][2][9]</sup>
Volume of Distribution (Vd)	7.11 L	<sup>[1][2][5]</sup>
Systemic Clearance	0.39 L/day	<sup>[1][2][5]</sup>
Elimination Half-life (t <sub>1/2</sub> )	13 days	<sup>[1][5][9]</sup>

## Clinical Efficacy

The efficacy of Taltz has been established through several large-scale, Phase III clinical trials across its indications.

### Plaque Psoriasis (UNCOVER Trials)

The UNCOVER-1, -2, and -3 trials were pivotal in demonstrating the efficacy of ixekizumab in adults with moderate-to-severe plaque psoriasis. These studies showed that ixekizumab provided rapid and significant skin clearance compared to both placebo and an active comparator (etanercept).<sup>[10]</sup>

Efficacy Endpoint (Week 12)	UNCOVER-1 (IXE Q2W)	UNCOVER-2 (IXE Q2W)	UNCOVER-3 (IXE Q2W)	Citation(s)
PASI 75	89%	90%	87%	<a href="#">[10]</a>
PASI 90	71%	71%	68%	
PASI 100	35%	41%	38%	
sPGA of 0 or 1	82%	83%	78%	

IXE Q2W:

Ixekizumab 80 mg every 2 weeks, following a 160 mg starting dose.

PASI: Psoriasis

Area and

Severity Index;

sPGA: static

Physician's

Global

Assessment.

## Psoriatic Arthritis (SPIRIT-P1 & SPIRIT-P2 Trials)

The SPIRIT-P1 and SPIRIT-P2 trials evaluated Taltz in patients with active psoriatic arthritis. SPIRIT-P1 focused on biologic-naïve patients, while SPIRIT-P2 enrolled patients with an inadequate response to TNF inhibitors.[\[11\]](#)

Efficacy Endpoint (Week 24)	SPIRIT-P1 (IXE Q4W)	SPIRIT-P2 (IXE Q4W)	Citation(s)
ACR20	58%	53%	<a href="#">[11]</a>
ACR50	40%	35%	<a href="#">[11]</a>
ACR70	23%	22%	<a href="#">[11]</a>
IXE Q4W: Ixekizumab 80 mg every 4 weeks, following a 160 mg starting dose.			
ACR: American College of Rheumatology response criteria.			

## Experimental Protocols

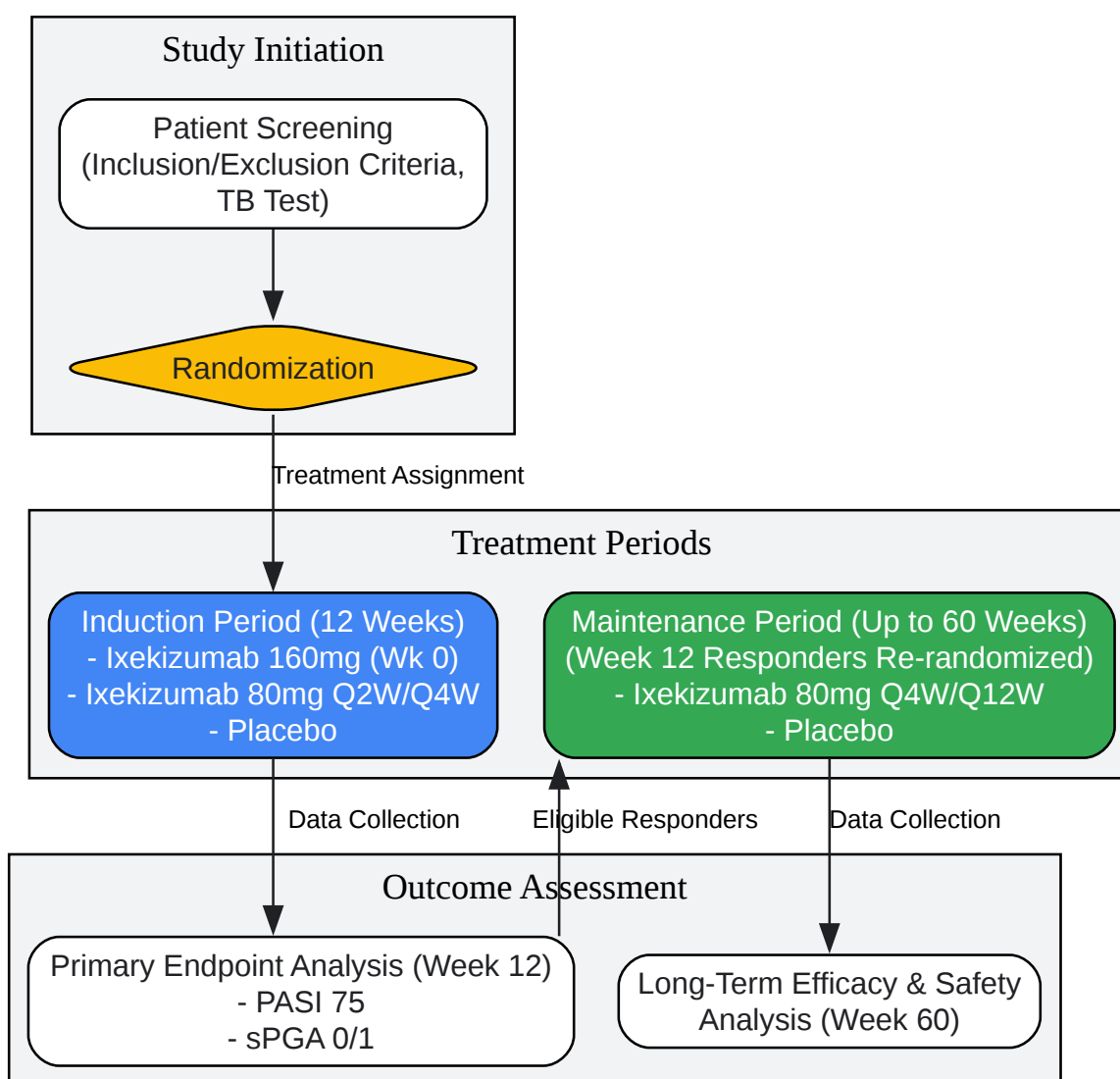
The clinical development program for Taltz involved robust, multicenter, randomized, double-blind, placebo-controlled studies.

## UNCOVER Study Design

The UNCOVER trials for plaque psoriasis shared a similar design.

- Study Design: Phase 3, randomized, double-blind, placebo-controlled (and active-controlled in UNCOVER-2 and -3) trials.[\[10\]](#)[\[12\]](#)
- Patient Population: Adult patients with moderate-to-severe plaque psoriasis (defined by  $\geq 10\%$  body surface area involvement, sPGA score  $\geq 3$ , and PASI score  $\geq 12$ ) who were candidates for systemic therapy or phototherapy.
- Methodology:
  - Screening Phase: A period of up to 30 days to assess patient eligibility, including medical history and tuberculosis screening.[\[11\]](#)

- Induction Period (12 weeks): Eligible patients were randomized to receive a starting dose of 160 mg of ixekizumab (two 80 mg injections) or placebo at Week 0. The ixekizumab groups then received 80 mg every two weeks (Q2W) or every four weeks (Q4W). The placebo group received injections at the same intervals.[12]
- Maintenance Period (up to 60 weeks): In UNCOVER-1 and -2, patients who responded to treatment at week 12 were re-randomized to receive either placebo or ixekizumab 80 mg every 4 or 12 weeks to assess the maintenance of response.[13]
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a 75% improvement in PASI score (PASI 75) and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (minimal) at Week 12.[12]



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**Caption:** Generalized workflow for the Phase III UNCOVER clinical trials of ixekizumab.

## Safety and Immunogenicity

Across clinical trials, the most frequently reported adverse events with Taltz were nasopharyngitis, upper respiratory tract infections, and injection-site reactions.[1][10] As with other biologics that modulate the immune system, Taltz may increase the risk of infection, and patients should be evaluated for tuberculosis (TB) infection prior to initiating treatment.[1][3]

During the 60-week treatment period for plaque psoriasis, approximately 22% of subjects treated with the recommended dosing regimen developed anti-drug antibodies to ixekizumab.[7] The presence of higher antibody titers has been associated with decreased drug concentrations and a potential reduction in clinical response.[7]

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## References

- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. rheumatology.org [rheumatology.org]
- 4. What is Ixekizumab used for? [synapse.patsnap.com]
- 5. Ixekizumab - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Taltz (Ixekizumab Injection, for Subcutaneous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. What clinical trials have been conducted for Ixekizumab? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]

- 11. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
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